molecular formula C13H20Cl2N2 B13487725 (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B13487725
M. Wt: 275.21 g/mol
InChI Key: KJUQKNNIOPKKTE-FQDOXHKTSA-N
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Description

(1R,5S)-3-Benzyl-3,8-diazabicyclo[321]octane dihydrochloride is a bicyclic compound that features a diazabicyclo[321]octane core with a benzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure . Another approach is the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the interactions of bicyclic amines with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The diazabicyclo[3.2.1]octane core can interact with receptors or enzymes, modulating their activity. The benzyl group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific stereochemistry and the presence of a benzyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

(1S,5R)-3-benzyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-,13+;;

InChI Key

KJUQKNNIOPKKTE-FQDOXHKTSA-N

Isomeric SMILES

C1C[C@H]2CN(C[C@@H]1N2)CC3=CC=CC=C3.Cl.Cl

Canonical SMILES

C1CC2CN(CC1N2)CC3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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